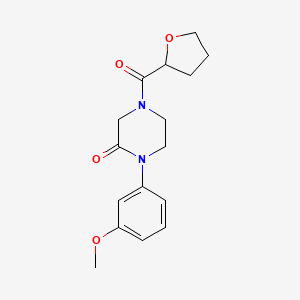![molecular formula C23H32N2O4 B6048101 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6048101.png)
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as a piperazine derivative with a phenol group, and it has a molecular weight of 476.61 g/mol. This compound has been widely studied due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the synthesis of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response.
Biochemical and Physiological Effects
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol has been shown to possess a range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol in lab experiments is its potential to act as a potent anti-inflammatory, analgesic, and antipyretic agent. However, one of the main limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol. One potential direction is the development of novel analogs with improved pharmacological properties. Another potential direction is the study of the mechanism of action of this compound, which may lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of 2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with 3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinecarboxylic acid in the presence of a suitable catalyst. The reaction mixture is then heated under reflux conditions for a specific period of time to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to possess antitumor and antifungal activities.
Eigenschaften
IUPAC Name |
2-ethoxy-4-[[3-(2-hydroxyethyl)-4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-3-29-23-14-19(7-8-22(23)27)15-24-10-11-25(20(17-24)9-12-26)16-18-5-4-6-21(13-18)28-2/h4-8,13-14,20,26-27H,3,9-12,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJDSQYOJNVHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CC3=CC(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {10-[(4-methyl-1-piperazinyl)acetyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B6048020.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6048032.png)
![N-{3-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}acetamide](/img/structure/B6048036.png)
![1'-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6048052.png)
![N-({1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6048053.png)
![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B6048061.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6048066.png)
![methyl 4-[2-({[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]amino}carbonyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B6048070.png)
![1-(2,3-dimethoxyphenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6048077.png)

![N'-(4-hydroxy-3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B6048087.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-propionylpiperidine](/img/structure/B6048093.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6048107.png)
